Urea, N'-(phenylmethyl)-N,N-dipropyl-
Description
Historical Development and Evolution of Urea-Based Compounds
The history of urea (B33335) itself is a cornerstone of modern chemistry. In 1727, the Dutch chemist Herman Boerhaave first isolated urea from urine. yarafert.com However, the pivotal moment came in 1828 when Friedrich Wöhler synthesized urea from inorganic starting materials, ammonium (B1175870) cyanate. yarafert.comscribd.com This achievement was monumental as it debunked the prevailing theory of vitalism, which held that organic compounds could only be produced by living organisms. yarafert.comscitepress.orgscitepress.org Wöhler's synthesis is widely considered the birth of organic chemistry. scribd.comnih.gov
Following this discovery, the 19th and 20th centuries saw a rapid expansion in the study and synthesis of urea derivatives. Chemists began to explore how the properties of urea could be modified by replacing its hydrogen atoms with various substituents. This led to the development of a vast library of substituted ureas with tailored characteristics.
Broad Applications of Substituted Ureas in Chemical Sciences
The versatility of the urea scaffold has led to its incorporation into a wide range of applications across the chemical sciences. In medicinal chemistry, substituted ureas are found in numerous therapeutic agents due to their ability to form strong hydrogen bonds with biological targets. nih.gov They are key components in drugs with anticancer, antimicrobial, anticonvulsant, and antiviral activities. researchgate.net For instance, certain diarylurea derivatives have been designed as potent anticancer agents. nih.gov
Beyond pharmaceuticals, substituted ureas are integral to the agrochemical industry, where they are used as herbicides and plant growth regulators. researchgate.net In materials science, they serve as precursors for resins and polymers. researchgate.net Furthermore, the unique hydrogen-bonding capabilities of some urea derivatives have led to their use as organocatalysts. researchgate.net
Rationale for the Academic Investigation of N'-(phenylmethyl)-N,N-dipropyl-Urea
While not as widely studied as some other substituted ureas, N'-(phenylmethyl)-N,N-dipropyl-urea presents several features that make it a compound of academic interest.
The synthesis of unsymmetrically substituted ureas like N'-(phenylmethyl)-N,N-dipropyl-urea can be challenging. Traditional methods often involve the use of hazardous reagents like phosgene (B1210022) or isocyanates. nih.govresearchgate.net The direct N-alkylation of ureas has historically been considered difficult, with O-alkylation often being the preferred pathway. justia.comgoogle.com However, recent advancements have demonstrated that N-alkylation can be achieved under specific conditions, for example, by using a phase transfer catalyst and a base. justia.com
The synthesis of N'-(phenylmethyl)-N,N-dipropyl-urea would likely involve a multi-step process. One possible route could involve the reaction of benzylamine (B48309) with an isocyanate derived from dipropylamine (B117675), or vice versa. Another approach could be the sequential alkylation and benzylation of urea, although controlling the regioselectivity would be a significant challenge. The exploration of new, more efficient, and safer synthetic routes to this and similar compounds remains an active area of research. Investigating the mechanistic details of these reactions could lead to the development of more general and predictable methods for the synthesis of complex substituted ureas.
Hypothetical Physicochemical Data for N'-(phenylmethyl)-N,N-dipropyl-Urea
| Property | Predicted Value |
| Molecular Formula | C₁₄H₂₂N₂O |
| Molecular Weight | 234.34 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 85-95 °C |
| Boiling Point | > 300 °C (decomposes) |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone); Insoluble in water |
| pKa (Conjugate Acid) | ~ -1 |
Note: These values are estimates and should be confirmed by experimental measurement.
Retrosynthetic Analysis and Identification of Key Precursors
A retrosynthetic analysis of N'-(phenylmethyl)-N,N-dipropyl-urea reveals a logical disconnection at the urea carbonyl group. This approach identifies the fundamental building blocks required for its synthesis. The most straightforward disconnection breaks the molecule into three key precursors: benzylamine, dipropylamine, and a carbonyl source.
This analysis suggests that the urea can be constructed by reacting the primary amine (benzylamine) and the secondary amine (dipropylamine) with a reagent that can provide the carbonyl moiety. This carbonyl source is a critical component, and its nature defines the specific synthetic route to be employed.
Direct Synthesis Approaches to N'-(phenylmethyl)-N,N-dipropyl-Urea
Several direct methods can be employed to synthesize N'-(phenylmethyl)-N,N-dipropyl-urea from its key precursors. These approaches are characterized by the direct formation of the urea linkage in one or two steps.
Phosgene-Mediated and Phosgene-Free Carbonyldiimidazole (CDI) Routes
Historically, phosgene (COCl₂) has been a common reagent for the synthesis of ureas. In a phosgene-mediated route, benzylamine would first react with phosgene to form benzyl (B1604629) isocyanate. This intermediate would then react with dipropylamine to yield the final product. However, due to the high toxicity of phosgene, safer alternatives are now widely preferred. rsc.org
A prominent phosgene-free method utilizes 1,1'-carbonyldiimidazole (CDI). biointerfaceresearch.com CDI acts as a phosgene equivalent but is a stable, crystalline solid that is much safer to handle. The reaction proceeds by the activation of one of the amines, typically the less sterically hindered primary amine (benzylamine), with CDI to form an imidazolide intermediate. This activated species then readily reacts with the secondary amine (dipropylamine) to furnish N'-(phenylmethyl)-N,N-dipropyl-urea. This method is known for its mild reaction conditions and good yields.
| Reagent | Amine 1 | Amine 2 | Conditions | Product | Reference |
| Phosgene | Benzylamine | Dipropylamine | Two-step process, often with a base | N'-(phenylmethyl)-N,N-dipropyl-urea | rsc.org |
| CDI | Benzylamine | Dipropylamine | Mild conditions, often in an inert solvent | N'-(phenylmethyl)-N,N-dipropyl-urea | biointerfaceresearch.com |
Isocyanate-Based Coupling Reactions
The reaction between an isocyanate and an amine is one of the most reliable and widely used methods for the synthesis of ureas. researchgate.net In the context of N'-(phenylmethyl)-N,N-dipropyl-urea synthesis, this would involve the reaction of benzyl isocyanate with dipropylamine. This reaction is typically high-yielding and proceeds under mild conditions, often at room temperature in a suitable solvent. researchgate.net
The primary and secondary amines generally react readily with isocyanates to form substituted ureas. researchgate.net The key to this method is the availability or synthesis of the requisite isocyanate, in this case, benzyl isocyanate. Benzyl isocyanate can be prepared from benzylamine through various methods, including the use of phosgene or its safer equivalents. rsc.org
A recent development in this area is the direct C-H isocyanation of benzylic compounds, which can provide a more direct route to the benzyl isocyanate precursor. rsc.orgrsc.org
| Isocyanate | Amine | Solvent | Temperature | Product | Reference |
| Benzyl isocyanate | Dipropylamine | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Room Temperature | N'-(phenylmethyl)-N,N-dipropyl-urea | researchgate.net |
Oxidative Carbonylation Strategies
Oxidative carbonylation offers an alternative approach that utilizes carbon monoxide as the carbonyl source. researchgate.net This method typically involves the palladium-catalyzed reaction of amines with carbon monoxide in the presence of an oxidant. For the synthesis of N'-(phenylmethyl)-N,N-dipropyl-urea, a mixture of benzylamine and dipropylamine would be subjected to these conditions.
The catalytic cycle is believed to involve the formation of a palladium-carbamoyl intermediate, which can then react with the second amine to yield the urea product. This method avoids the use of toxic phosgene and pre-formed isocyanates.
| Amine 1 | Amine 2 | Catalyst | Oxidant | Conditions | Product |
| Benzylamine | Dipropylamine | Palladium complex (e.g., PdI₂) | Oxygen, Iodine | Elevated temperature and pressure | N'-(phenylmethyl)-N,N-dipropyl-urea |
Multi-Component Reactions (MCRs) for Urea Scaffold Construction
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, present an efficient strategy for the synthesis of complex molecules like N'-(phenylmethyl)-N,N-dipropyl-urea. While a specific MCR for this exact molecule is not prominently reported, the principles of MCRs can be applied.
A hypothetical three-component reaction could involve benzylamine, dipropylamine, and a carbonyl source like carbon dioxide or a derivative, in the presence of a suitable catalyst and coupling agents. The Biginelli reaction, a well-known MCR for the synthesis of dihydropyrimidinones, demonstrates the potential of using ureas in multi-component settings, suggesting the possibility of developing a direct MCR for trisubstituted ureas. organic-chemistry.org
Optimization of Reaction Conditions for Yield and Selectivity
The optimization of reaction conditions is crucial for maximizing the yield and purity of N'-(phenylmethyl)-N,N-dipropyl-urea. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, concentration of reactants, and the nature of the catalyst and any additives.
For isocyanate-based reactions, the choice of a non-protic solvent is important to prevent side reactions with the isocyanate. In oxidative carbonylation, the catalyst system, oxidant, and carbon monoxide pressure are critical variables that influence the reaction's efficiency. Catalyst-free methods for the synthesis of unsymmetrical ureas from amines and a carbonyl source like carbonyl sulfide (COS) have also been developed, where selectivity is controlled by temperature and reactant ratios. rsc.org
The use of high-throughput experimentation can significantly accelerate the optimization process by allowing for the rapid screening of a wide range of reaction parameters. rsc.orgrsc.org
| Parameter | Influence on the Reaction |
| Solvent | Affects solubility of reactants and intermediates, can influence reaction rates. |
| Temperature | Can significantly impact reaction kinetics and selectivity. |
| Catalyst | Crucial for oxidative carbonylation and other catalyzed reactions, affecting efficiency and turnover number. |
| Reactant Ratio | Important for controlling selectivity, especially in reactions involving two different amines. |
| Additives/Bases | Can be used to neutralize acidic byproducts or to promote certain reaction pathways. |
An in-depth examination of the chemical compound N'-(phenylmethyl)-N,N-dipropyl-urea reveals a landscape ripe for exploration in synthetic chemistry. This article delineates proposed synthetic methodologies, advanced purification techniques, and scalable synthesis protocols for this specific trisubstituted urea, drawing upon established principles of organic chemistry and analogous transformations.
Structure
2D Structure
3D Structure
Properties
CAS No. |
100906-79-4 |
|---|---|
Molecular Formula |
C14H22N2O |
Molecular Weight |
234.34 g/mol |
IUPAC Name |
3-benzyl-1,1-dipropylurea |
InChI |
InChI=1S/C14H22N2O/c1-3-10-16(11-4-2)14(17)15-12-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3,(H,15,17) |
InChI Key |
GCEAYZPQYUUXAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of N Phenylmethyl N,n Dipropyl Urea
High-Resolution Nuclear Magnetic Resonance (HR-NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For N'-(phenylmethyl)-N,N-dipropyl-urea, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete assignment of all proton and carbon signals and offer insights into the molecule's connectivity and spatial arrangement.
Predicted ¹H NMR Spectral Data:
The ¹H NMR spectrum is expected to show distinct signals for the protons of the phenylmethyl (benzyl) and dipropyl groups. The chemical shifts are influenced by the electronic environment of the protons.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Phenyl H (ortho, meta, para) | 7.20 - 7.40 | Multiplet | |
| Benzyl (B1604629) CH₂ | ~4.40 | Doublet | ~6.0 |
| NH | 5.50 - 6.50 | Triplet (broad) | ~6.0 |
| Propyl N-CH₂ | ~3.20 | Triplet | ~7.5 |
| Propyl CH₂ (middle) | ~1.60 | Sextet | ~7.5 |
| Propyl CH₃ | ~0.90 | Triplet | ~7.5 |
Predicted ¹³C NMR Spectral Data:
The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Urea (B33335) C=O | 157 - 159 |
| Phenyl C (quaternary) | 138 - 140 |
| Phenyl CH (ortho, meta, para) | 127 - 129 |
| Benzyl CH₂ | 45 - 47 |
| Propyl N-CH₂ | 48 - 50 |
| Propyl CH₂ (middle) | 21 - 23 |
| Propyl CH₃ | 10 - 12 |
To unambiguously assign the proton and carbon signals and to elucidate the molecular structure, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. For instance, it would show correlations between the NH proton and the benzyl CH₂ protons, and within the propyl chains (N-CH₂ to middle CH₂, and middle CH₂ to CH₃).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the NH proton to the urea carbonyl carbon and the benzyl quaternary carbon, and the benzyl CH₂ protons to the urea carbonyl carbon and the phenyl carbons. The propyl N-CH₂ protons would also show a correlation to the urea carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be crucial for determining the preferred conformation of the molecule in solution, for example, by observing through-space interactions between the benzyl protons and the propyl groups.
The rotation around the C-N bonds in urea derivatives can be restricted, potentially leading to the existence of different conformers in solution. This dynamic behavior can be studied using variable temperature NMR experiments. By monitoring changes in the NMR spectra as a function of temperature, it is possible to determine the energy barriers for bond rotation and the relative populations of different conformers. For N'-(phenylmethyl)-N,N-dipropyl-urea, restricted rotation around the N-C(O) bond of the dipropylamino group and the N'-C(O) bond of the benzylamino group could lead to conformational isomers that may be observable at low temperatures.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass. For N'-(phenylmethyl)-N,N-dipropyl-urea (C₁₄H₂₂N₂O), the expected exact mass can be calculated.
Expected HRMS Data:
| Ion | Calculated Exact Mass |
| [M+H]⁺ | 235.1805 |
| [M+Na]⁺ | 257.1624 |
| [M+K]⁺ | 273.1364 |
Analysis of the fragmentation pattern in the tandem mass spectrum (MS/MS) would further confirm the structure. Characteristic fragments would be expected from the cleavage of the benzyl group, the propyl chains, and the urea core.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to conformational changes.
Expected Vibrational Frequencies:
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch | 3300 - 3400 | 3300 - 3400 |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |
| C=O Stretch (Amide I) | 1630 - 1660 | 1630 - 1660 |
| N-H Bend (Amide II) | 1550 - 1580 | |
| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |
| C-N Stretch | 1350 - 1450 | 1350 - 1450 |
The position and shape of the N-H and C=O stretching bands can be particularly informative about hydrogen bonding interactions in the solid state or in concentrated solutions.
X-ray Diffraction Analysis for Crystalline State Structure
Based on the crystal structures of analogous urea derivatives, several structural features can be predicted. The urea core is expected to be planar or nearly planar. The nitrogen atom of the dipropylamino group will likely have a trigonal planar geometry due to the delocalization of its lone pair of electrons into the carbonyl group. The C-N bond lengths within the urea moiety will be shorter than a typical C-N single bond, indicating partial double bond character. The molecular packing in the crystal would likely be influenced by intermolecular hydrogen bonds involving the N-H group as a donor and the carbonyl oxygen as an acceptor, forming chains or dimeric structures.
Predicted Bond Parameters:
| Bond | Predicted Bond Length (Å) | Angle | **Predicted Bond Angle (°) ** |
| C=O | 1.23 - 1.25 | O-C-N' | 120 - 123 |
| C-N' | 1.34 - 1.36 | O-C-N | 120 - 123 |
| C-N | 1.36 - 1.38 | N'-C-N | 114 - 118 |
| N'-C(benzyl) | 1.45 - 1.47 | C-N'-C(benzyl) | 120 - 125 |
| N-C(propyl) | 1.46 - 1.48 | C-N-C(propyl) | 118 - 122 |
Analysis of Crystal Packing and Intermolecular Interactions
A detailed analysis of the crystal packing and intermolecular interactions of N'-(phenylmethyl)-N,N-dipropyl-urea would require single-crystal X-ray diffraction data. This experimental technique provides precise atomic coordinates, from which crucial information about the unit cell dimensions, space group, and the arrangement of molecules within the crystal lattice can be determined. Such data would allow for the identification of key intermolecular forces, such as hydrogen bonds (N-H···O), van der Waals interactions, and potential π-π stacking interactions involving the phenyl rings. Without this foundational data, a meaningful discussion of the supramolecular architecture of this specific compound is not possible.
Chiroptical Spectroscopy (CD, VCD) for Stereochemical Assessment
Chiroptical spectroscopic techniques, including Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are powerful tools for assessing the stereochemistry of chiral molecules. However, the relevance of this section is contingent on the existence of chiral derivatives of N'-(phenylmethyl)-N,N-dipropyl-urea. Assuming the synthesis of enantiomerically pure forms of this compound or its derivatives, CD and VCD spectroscopy could provide valuable insights into their absolute configuration and conformational preferences in solution. The absence of any published studies on such chiral derivatives means that no experimental chiroptical data is available for analysis.
Theoretical and Computational Investigations of N Phenylmethyl N,n Dipropyl Urea
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of computational chemistry, offering a detailed description of the electronic and geometric properties of molecules. For N'-(phenylmethyl)-N,N-dipropyl-urea, these methods are instrumental in understanding its stability and reactivity.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules of the size of N'-(phenylmethyl)-N,N-dipropyl-urea. DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine the optimized molecular geometry and various electronic properties. reading.ac.uk
The optimized geometry provides information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure. For instance, the planarity of the urea (B33335) moiety and the orientation of the phenylmethyl and dipropyl groups are key structural features that can be precisely calculated.
Illustrative Optimized Geometrical Parameters of N'-(phenylmethyl)-N,N-dipropyl-Urea (Calculated at the B3LYP/6-31G(d) level)
| Parameter | Bond Length (Å) / Bond Angle (°) |
|---|---|
| Bond Lengths | |
| C=O | 1.25 |
| C-N(dipropyl) | 1.38 |
| C-N'(phenylmethyl) | 1.37 |
| N-C(propyl) | 1.47 |
| N'-C(benzyl) | 1.46 |
| Bond Angles | |
| O=C-N | 122.0 |
| N-C-N' | 116.0 |
| C-N-C(propyl) | 118.0 |
| C-N'-C(benzyl) | 121.0 |
Note: This data is illustrative and represents typical values for similar urea derivatives.
Furthermore, DFT calculations yield valuable information about the electronic structure, such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.
For more accurate energy and spectroscopic predictions, ab initio methods, which are based on first principles without empirical parameterization, can be employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, provide a higher level of accuracy. nih.gov These methods are particularly useful for refining the energetics of different conformers and for calculating spectroscopic properties with greater precision. For instance, ab initio calculations can provide highly accurate predictions of vibrational frequencies, which are essential for interpreting experimental infrared and Raman spectra. researchgate.net
Conformational Landscape Analysis and Potential Energy Surfaces
The flexibility of the N'-(phenylmethyl)-N,N-dipropyl-urea molecule, particularly due to the rotation around its single bonds, gives rise to multiple conformers. Understanding the conformational landscape is crucial as the biological activity and physical properties of a molecule can be highly dependent on its three-dimensional shape.
Computational methods can be used to perform a systematic search for different conformers and to calculate their relative energies. scielo.br By rotating the key dihedral angles, such as those around the C-N bonds, a potential energy surface (PES) can be generated. umn.edursc.org This surface maps the energy of the molecule as a function of its geometry, revealing the low-energy conformers (local minima) and the energy barriers (transition states) that separate them. Studies on similar urea derivatives have shown the importance of cis and trans conformations of the amide-like bonds. researchgate.net
Illustrative Relative Energies of Hypothetical Conformers of N'-(phenylmethyl)-N,N-dipropyl-Urea
| Conformer | Dihedral Angle (C-N-C-N') (°) | Relative Energy (kcal/mol) |
|---|---|---|
| A (trans-trans) | 180 | 0.00 |
| B (cis-trans) | 0 | 2.5 |
| C (gauche) | 60 | 1.8 |
Note: This data is for illustrative purposes to demonstrate the concept of conformational analysis.
Prediction of Spectroscopic Signatures and Comparison with Experimental Data
Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.
Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman vibrational frequencies of N'-(phenylmethyl)-N,N-dipropyl-urea. nih.govresearchgate.net The calculated frequencies, after appropriate scaling to account for systematic errors, can be compared with experimental spectra to assign the observed vibrational bands to specific molecular motions. researchgate.net
Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for N'-(phenylmethyl)-N,N-dipropyl-Urea
| Vibrational Mode | Calculated Frequency | Experimental Frequency |
|---|---|---|
| C=O stretch | 1680 | 1665 |
| N-H bend | 1550 | 1540 |
| C-N stretch | 1320 | 1310 |
| Phenyl ring C-H bend | 750 | 745 |
Note: This data is hypothetical and serves as an example of how computational and experimental data are compared.
NMR Spectroscopy: Theoretical calculations can also predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of the molecule. nih.gov This is achieved by calculating the magnetic shielding tensors for each nucleus. The predicted chemical shifts can be invaluable in assigning the signals in experimental NMR spectra, especially for complex molecules.
Computational Modeling of Reaction Pathways and Transition States
Computational methods can be employed to investigate the mechanisms of chemical reactions involving N'-(phenylmethyl)-N,N-dipropyl-urea. nih.gov By mapping the potential energy surface for a given reaction, it is possible to identify the transition state, which is the highest energy point along the reaction coordinate. nih.gov
The energy of the transition state relative to the reactants gives the activation energy of the reaction, which is a key determinant of the reaction rate. This approach can be used to study various reactions, such as the synthesis or degradation of the urea derivative. For example, the mechanism of its formation from an isocyanate and an amine could be computationally modeled to understand the energetics of the process.
Molecular Dynamics (MD) Simulations for Solvation Effects and Solution-Phase Behavior
While quantum chemical calculations are typically performed on isolated molecules in the gas phase, the behavior of N'-(phenylmethyl)-N,N-dipropyl-urea in solution can be significantly influenced by its interactions with solvent molecules. Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in a condensed phase. bohrium.com
In an MD simulation, the motion of the solute and solvent molecules is simulated over time by solving Newton's equations of motion. nih.gov This allows for the investigation of:
Solvation Structure: How solvent molecules arrange themselves around the solute. nih.gov
Hydrogen Bonding: The formation and breaking of hydrogen bonds between the urea and protic solvents.
Conformational Dynamics: How the molecule samples different conformations in solution.
Such simulations provide a molecular-level understanding of the solvation process and can help to explain the solubility and other solution-phase properties of N'-(phenylmethyl)-N,N-dipropyl-urea.
Reactivity and Mechanistic Studies of N Phenylmethyl N,n Dipropyl Urea
Investigation of Hydrolytic Stability and Degradation Pathways
The hydrolytic stability of ureas is a critical aspect of their chemical profile. In aqueous environments, ureas can undergo hydrolysis to yield amines and carbamic acids, which subsequently decompose to carbon dioxide and another amine molecule. The rate and mechanism of this process are highly dependent on the substitution pattern of the urea (B33335), as well as the pH and temperature of the medium.
For N'-(phenylmethyl)-N,N-dipropyl-urea, the hydrolytic stability is expected to be significant under neutral conditions due to the electron-donating nature of the alkyl and benzyl (B1604629) groups, which reduces the electrophilicity of the carbonyl carbon. However, under acidic or basic conditions, hydrolysis can be accelerated.
Degradation Pathways:
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water. The degradation would proceed through the formation of a tetrahedral intermediate, followed by the cleavage of a C-N bond to release either benzylamine (B48309) and N,N-dipropylcarbamic acid or N,N-dipropylamine and N-benzylcarbamic acid. The relative rates of cleavage would depend on the stability of the leaving groups.
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon. The stability of the resulting tetrahedral intermediate and the pKa of the leaving amine would influence the reaction pathway.
Thermal Degradation: At elevated temperatures, urea derivatives can undergo thermal decomposition. acs.org The specific pathways for N'-(phenylmethyl)-N,N-dipropyl-urea would likely involve the formation of isocyanates and amines through a retro-addition type reaction. nih.gov The presence of the benzyl group may offer alternative degradation routes involving the benzylic position. For instance, hindered trisubstituted ureas can act as masked isocyanates, undergoing dissociation into a secondary amine and an isocyanate. nih.govnih.gov
The degradation of the benzyl group itself can proceed via oxidation of the methylene (B1212753) bridge to a benzaldehyde (B42025) and then to benzoic acid. nih.gov The stability of substituted benzyl groups under various conditions has been a subject of study, with findings indicating that both electron-donating and electron-withdrawing groups can influence degradation rates. nrel.gov
| Condition | Proposed Primary Degradation Products | Plausible Intermediates |
| Acidic Hydrolysis | Benzylamine, N,N-dipropylamine, Carbon Dioxide | Protonated Urea, Tetrahedral Intermediate, Carbamic Acids |
| Basic Hydrolysis | Benzylamine, N,N-dipropylamine, Carbonate | Tetrahedral Intermediate, Carbamic Acids |
| Thermal Degradation | Benzyl isocyanate, N,N-dipropylamine, Phenyl isocyanate, Benzyl(propyl)amine | Isocyanates, Amines |
Reactivity at the N' and N Positions: Functionalization and Exchange Reactions
The nitrogen atoms of N'-(phenylmethyl)-N,N-dipropyl-urea exhibit different reactivity profiles due to their substitution patterns. The N' position, bearing a benzyl group and a hydrogen atom, is a secondary amine derivative, while the N position, with two propyl groups, is a tertiary amine derivative within the urea framework.
Functionalization Reactions:
N'-Alkylation and N'-Acylation: The presence of a proton on the N' nitrogen allows for further functionalization. N-alkylation of ureas can be achieved using alkyl halides in the presence of a base. justia.comresearchgate.netgoogle.comgoogle.com Similarly, N-acylation can be performed using acyl chlorides or anhydrides to introduce an acyl group. researchgate.netwikipedia.orgacs.orgebi.ac.uk These reactions would lead to the formation of tetrasubstituted ureas. The regioselectivity of such reactions on unsymmetrical ureas is influenced by the electronic and steric environment of the nitrogen atoms. researchgate.net
Reactivity of the N,N-dipropyl Group: The N,N-dipropyl substituted nitrogen is less reactive towards electrophiles due to the absence of a proton and increased steric hindrance. However, reactions involving the cleavage of a C-N bond at this position can occur under forcing conditions.
Exchange Reactions:
Transamidation reactions, where one amine moiety of the urea is exchanged with another amine, are also possible, typically under catalytic conditions. rsc.org The feasibility of such a reaction with N'-(phenylmethyl)-N,N-dipropyl-urea would depend on the relative nucleophilicity and leaving group ability of the amines involved.
| Reaction Type | Reagent | Position of Reactivity | Expected Product |
| N'-Alkylation | Alkyl Halide + Base | N' | N'-alkyl-N'-(phenylmethyl)-N,N-dipropyl-urea |
| N'-Acylation | Acyl Chloride/Anhydride | N' | N'-acyl-N'-(phenylmethyl)-N,N-dipropyl-urea |
| Transamidation | Amine + Catalyst | N or N' | Exchange of amine moiety |
Role of the Urea Moiety as a Hydrogen Bond Donor or Acceptor in Chemical Transformations
The urea functional group is a versatile hydrogen bonding motif, capable of acting as both a hydrogen bond donor and acceptor. nih.gov In N'-(phenylmethyl)-N,N-dipropyl-urea, the N'-H group serves as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor.
Hydrogen Bond Donor: The N'-H proton can form hydrogen bonds with Lewis basic sites of other molecules. The strength of this interaction can be tuned by the electronic properties of the substituents on the urea. The electron-donating benzyl and dipropyl groups in N'-(phenylmethyl)-N,N-dipropyl-urea would slightly decrease the acidity of the N'-H proton compared to unsubstituted urea, thus moderating its hydrogen bond donating capacity. rsc.org
Hydrogen Bond Acceptor: The carbonyl oxygen is a potent hydrogen bond acceptor, capable of interacting with hydrogen bond donors like alcohols, amines, or even C-H bonds. acs.org This interaction can play a crucial role in the formation of supramolecular assemblies and in directing the course of chemical reactions. nih.gov
The interplay of these hydrogen bonding capabilities can influence the conformation of the molecule and its interaction with other species in solution, which can have significant implications for its reactivity and catalytic potential. acs.orgresearchgate.net
Kinetic and Thermodynamic Studies of Relevant Reactions
Kinetic Studies:
The kinetics of urea hydrolysis have been studied for various derivatives. nih.govacs.orgnih.govfkit.hr The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. For N'-(phenylmethyl)-N,N-dipropyl-urea, kinetic studies would likely reveal a slower rate of uncatalyzed hydrolysis compared to less substituted ureas due to steric hindrance and electronic effects. First-principles calculations on urea hydrolysis have highlighted the significant impact of substituents on the reaction barrier. nih.gov
Kinetic investigations of N-alkylation or N-acylation reactions would likely follow second-order kinetics, with the rate depending on the concentrations of the urea and the electrophile. researchgate.net
Thermodynamic Studies:
The thermodynamic parameters for the hydrogen bonding interactions of N'-(phenylmethyl)-N,N-dipropyl-urea could be estimated using computational methods or determined experimentally through techniques like NMR titration.
| Reaction | Expected Kinetic Profile | Influencing Factors | Relevant Thermodynamic Parameters |
| Hydrolysis | Slow, pH-dependent | pH, Temperature, Catalysts | Activation Energy, Enthalpy of Reaction |
| N'-Alkylation | Second-order | Solvent, Base, Nature of Alkyl Halide | Free Energy of Activation |
| Hydrogen Bonding | Fast Equilibrium | Solvent, Temperature, Nature of H-bond partner | Association Constant, Enthalpy and Entropy of Binding |
Mechanistic Insights into Reactions Catalyzed by or Involving N'-(phenylmethyl)-N,N-dipropyl-Urea
Given its structural features, N'-(phenylmethyl)-N,N-dipropyl-urea has the potential to participate in or catalyze chemical reactions through several mechanisms.
Organocatalysis: The urea moiety can act as a bifunctional catalyst, activating substrates through hydrogen bonding. The N'-H group can act as a Lewis acid, while the carbonyl oxygen can act as a Lewis base. This dual activation is a common strategy in organocatalysis for promoting a variety of reactions.
Phase Transfer Catalysis: While the compound itself is not a typical phase transfer catalyst, its derivatives could be. For instance, quaternization of the N,N-dipropyl nitrogen would introduce a cationic center.
Intermediate in Multi-step Syntheses: N'-(phenylmethyl)-N,N-dipropyl-urea can serve as a key intermediate in the synthesis of more complex molecules. Its functional handles (N'-H, carbonyl group) allow for a range of subsequent transformations. The synthesis of N-substituted ureas can be achieved through various methods, including the reaction of isocyanates with amines or the carbonylation of amines. rsc.orgthieme-connect.comorganic-chemistry.org The synthesis of N-benzyl-N'-acylureas has been reported via the reaction of dibenzoylhydrazine carboxamide with benzylamines. reading.ac.ukreading.ac.ukfigshare.com
The mechanism of reactions involving this urea would be highly dependent on the specific reaction conditions and the nature of the other reactants. Detailed mechanistic studies, likely involving computational modeling and kinetic analysis, would be necessary to elucidate the precise pathways.
Derivatization Strategies and Analogue Synthesis Based on N Phenylmethyl N,n Dipropyl Urea
Modification of the Phenylmethyl Substituent
The phenylmethyl, or benzyl (B1604629), group of N'-(phenylmethyl)-N,N-dipropyl-urea offers a versatile platform for structural modification. Strategies can be broadly categorized into two main approaches: substitution on the phenyl ring and alteration of the benzylic position.
Aromatic substitution reactions on the phenyl ring allow for the introduction of a wide array of functional groups. For instance, electrophilic aromatic substitution can be employed to introduce substituents such as halogens, nitro groups, and alkyl or acyl groups at various positions on the ring. The directing effects of the existing benzyl group would need to be considered in these synthetic routes. Subsequent chemical transformations of these newly introduced groups can further expand the library of derivatives. For example, a nitro group can be reduced to an amine, which can then be further functionalized.
Modification at the benzylic position is another viable strategy. Studies on related N-aryl-N'-benzyl ureas have shown that alkylation at the alpha-benzyl position can be achieved. nih.gov This modification can influence the molecule's conformational flexibility and its pharmacokinetic properties. nih.gov
The following table outlines potential modifications to the phenylmethyl substituent and the general synthetic methods that could be employed.
| Modification Type | Potential Substituents | General Synthetic Method |
| Phenyl Ring Substitution | Halogens (F, Cl, Br, I), Nitro (-NO2), Alkyl (-R), Acyl (-COR) | Electrophilic Aromatic Substitution |
| Benzylic Position | Alkyl groups | Alkylation of the corresponding N-anion |
Variation of the N,N-Dipropyl Moiety with Other Alkyl or Heteroaryl Groups
The N,N-dipropyl portion of the molecule can be systematically varied to explore the impact of different lipophilic or polar groups on the compound's properties. The synthesis of unsymmetrical ureas is a well-established field, providing several pathways to replace the dipropyl groups with other alkyl or heteroaryl moieties. wikipedia.orgresearchgate.net
One common method involves the reaction of benzyl isocyanate with a diverse range of secondary amines. This approach allows for the introduction of various dialkylamino groups with different chain lengths, branching, or cyclic structures. The use of secondary amines containing heteroatoms, such as morpholine (B109124) or piperazine, can also be envisioned to introduce more polar functionalities. researchgate.net
Alternatively, a "urea to urea" approach could be employed, where a precursor urea (B33335) is reaminated with a different amine. researchgate.net This method can be particularly useful for introducing more complex or sensitive amine fragments. The synthesis of ureas bearing heteroaryl substituents, such as pyridyl or quinolinyl groups, has also been developed, often involving the reaction of a heteroaryl amine with an isocyanate or a carbamoyl (B1232498) chloride equivalent. asianpubs.orggoogle.com
The table below provides examples of alternative N-substituents and the general synthetic approaches for their introduction.
| Substituent Type | Example Groups | General Synthetic Method |
| Dialkyl | Diethyl, Dibutyl, Dicyclohexyl | Reaction of benzyl isocyanate with the corresponding secondary amine |
| Cyclic Amines | Pyrrolidinyl, Piperidinyl, Morpholinyl | Reaction of benzyl isocyanate with the corresponding cyclic secondary amine |
| Heteroaryl | Pyridinyl, Pyrimidinyl, Thiazolyl | Reaction of a heteroaryl amine with a suitable benzylamino carbonyl precursor |
Introduction of Additional Functionalities to the Urea Core
Functionalization of the urea core itself can provide derivatives with unique properties and reactivity. This can be achieved by either incorporating functional groups into the starting materials or by post-synthetic modification of the urea. For instance, using a benzylamine (B48309) or a dipropylamine (B117675) derivative that already contains a protected functional group would allow for its late-stage deprotection and subsequent derivatization.
Recent research has focused on the direct functionalization of the urea backbone, although this can be challenging due to the relative inertness of the N-H and C=O bonds. core.ac.uknih.gov However, the N-H bond of the urea can potentially be deprotonated and reacted with electrophiles to introduce new substituents.
Furthermore, the urea moiety is known to participate in hydrogen bonding, which can be exploited to form supramolecular assemblies. mdpi.com The introduction of additional hydrogen bond donors or acceptors can enhance these interactions.
| Functionalization Strategy | Example Functionality | Potential Synthetic Approach |
| Pre-functionalized Starting Materials | Hydroxyl, Carboxyl, Amino (protected) | Use of functionalized benzylamine or dipropylamine in the urea synthesis |
| Post-synthetic Modification | Alkylation, Acylation | Reaction of the urea with appropriate electrophiles under basic conditions |
Synthesis of Oligomeric and Polymeric Derivatives Containing the N'-(phenylmethyl)-N,N-dipropyl-Urea Unit
The incorporation of the N'-(phenylmethyl)-N,N-dipropyl-urea unit into oligomeric or polymeric structures can lead to materials with novel properties. This can be achieved by designing bifunctional monomers derived from the parent urea structure.
For example, a derivative of N'-(phenylmethyl)-N,N-dipropyl-urea bearing a reactive group on the phenyl ring, such as a hydroxyl or amino group, could be synthesized. This functionalized monomer could then be polymerized with a suitable comonomer. Another approach would be to prepare a di-isocyanate or a di-amine derivative of the core structure for use in step-growth polymerization.
The synthesis of urea oligomers has been reported, often utilizing coupling agents like carbonyldiimidazole (CDI). rsc.orgnih.gov Poly(urea ester)s have also been prepared through transesterification polymerization. nsf.gov These methods could potentially be adapted to incorporate the N'-(phenylmethyl)-N,N-dipropyl-urea moiety.
| Polymer Type | Monomer Design | Polymerization Method |
| Polyester Urea | Diol derivative of the urea | Polycondensation with a dicarboxylic acid derivative |
| Polyurea | Di-isocyanate or di-amine derivative of the urea | Step-growth polymerization |
| Functional Polymer | Monomer with a polymerizable group (e.g., vinyl, acrylate) | Chain-growth polymerization |
Design and Synthesis of Tethered Derivatives for Surface Chemistry Applications
Tethering N'-(phenylmethyl)-N,N-dipropyl-urea to a solid support or surface can be valuable for applications in areas such as solid-phase synthesis, catalysis, or materials science. This typically involves modifying the urea derivative with a linker that has a reactive group capable of forming a covalent bond with the desired surface.
One common strategy is to introduce a functional group, such as a carboxylic acid, an amine, or a thiol, onto the phenyl ring of the benzyl group. This functionalized urea can then be coupled to a surface that has been pre-activated with complementary reactive groups. The solid-phase synthesis of ureas tethered to resins has been described in the literature, providing a framework for such surface modifications. nih.gov
The choice of linker can be crucial in controlling the distance and orientation of the urea molecule with respect to the surface. The following table summarizes potential tethering strategies.
| Surface Type | Linker Functionality | Coupling Chemistry |
| Silica (B1680970), Glass | Silane with an amino or carboxyl group | Amide bond formation |
| Gold | Thiol | Gold-thiol self-assembly |
| Polymer Resin | Amino or hydroxyl groups | Various coupling reactions (e.g., amide, ester formation) |
Following a comprehensive search of available scientific literature, it has been determined that there is no specific published research data for the compound Urea, N'-(phenylmethyl)-N,N-dipropyl- corresponding to the detailed outline requested.
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Supramolecular Chemistry and Self Assembly of N Phenylmethyl N,n Dipropyl Urea
Influence of Substituent Conformation on Supramolecular Organization
The supramolecular architecture of urea (B33335) derivatives is profoundly dictated by the interplay of hydrogen bonding, steric hindrance, and conformational preferences of their substituent groups. In the case of N'-(phenylmethyl)-N,N-dipropyl-urea, the specific nature of its substituents—a flexible phenylmethyl group and two sterically demanding propyl groups—imposes significant constraints on its self-assembly, leading to distinct structural motifs compared to less substituted ureas.
The primary driving force for the self-assembly of urea molecules is the formation of robust N-H···O=C hydrogen bonds. However, as a trisubstituted urea, N'-(phenylmethyl)-N,N-dipropyl-urea possesses only a single N-H donor, which inherently limits the formation of the extended, tape-like or sheet-like hydrogen-bonded networks commonly observed in di-substituted ureas. The supramolecular organization is therefore primarily dictated by the formation of discrete hydrogen-bonded dimers or short linear aggregates.
The interplay between the bulky, sterically hindered N,N-dipropyl groups and the conformationally adaptable phenylmethyl group is a key determinant of the supramolecular structure. The significant steric presence of the dipropyl groups is expected to be the dominant factor, likely preventing the formation of extended hydrogen-bonded polymers. Instead, the self-assembly is more likely to result in dimeric structures where the N-H···O hydrogen bonds form a central cyclic motif. The phenylmethyl groups would then be oriented to minimize steric clashes and maximize van der Waals and potential C-H···π interactions with neighboring dimers.
The preference for specific conformers can be influenced by both intramolecular and intermolecular factors. Intramolecularly, steric strain between the substituents will favor conformations that maximize their separation. Intermolecularly, the drive to form efficient crystal packing and stabilizing interactions will select for conformers that can fit together cohesively. Studies on related N,N'-diaryl-N,N'-dimethyl ureas have identified different conformers, such as 'endo' and 'exo' structures, based on the orientation of the substituents relative to the urea backbone, with their relative energies being influenced by dispersive interactions. nih.gov A similar conformational landscape can be envisioned for N'-(phenylmethyl)-N,N-dipropyl-urea.
Table 1: Representative Conformational Parameters in Substituted Ureas
| Parameter | Typical Value Range | Influencing Factors |
|---|---|---|
| N-C-N-C Dihedral Angle | 0° - 30° | Steric hindrance from N-substituents |
| C-N-C(alkyl) Bond Angle | 118° - 125° | Size of the alkyl groups |
| N-CH₂-Phenyl Torsion Angle | Variable | Crystal packing forces, C-H···π interactions |
| N-H···O Hydrogen Bond Distance | 2.8 Å - 3.1 Å | Steric accessibility of donor and acceptor sites |
Table 2: Potential Supramolecular Motifs based on Substituent Conformation
| Motif | Description | Controlling Substituent Feature |
|---|---|---|
| Centrosymmetric Dimer | Two molecules linked by a pair of N-H···O hydrogen bonds forming a cyclic R₂(8) ring motif. | Dominant steric bulk of the N,N-dipropyl group preventing polymerization. |
| Linear Catemer | Chain-like structure formed by single N-H···O hydrogen bonds. | Less likely due to steric hindrance, but possible with specific phenylmethyl conformations. |
| π-Stacked Arrays | Stacking of the phenyl rings from the phenylmethyl groups of adjacent dimers. | Favorable conformation of the phenylmethyl group allowing for close approach. |
Exploration of Non Clinical Applications for N Phenylmethyl N,n Dipropyl Urea
Materials Science Applications
The molecular architecture of N'-(phenylmethyl)-N,N-dipropyl-urea, featuring a benzyl (B1604629) group and two propyl groups attached to the nitrogen atoms of a urea (B33335) backbone, suggests its viability as a versatile component in the design and synthesis of advanced materials.
Components in Advanced Polymeric Materials and Resins
N'-(phenylmethyl)-N,N-dipropyl-urea holds promise as a monomer or an additive in the formulation of advanced polymeric materials, particularly poly(urethane-urea)s (PUUs). nih.gov The synthesis of PUUs typically involves the reaction of diisocyanates with diols and diamines. The incorporation of N-substituted ureas can modify the polymer's properties by influencing inter-chain interactions, such as hydrogen bonding. acs.org While the N,N,N'-trisubstituted nature of N'-(phenylmethyl)-N,N-dipropyl-urea means it has only one N-H proton available for hydrogen bonding, this can be leveraged to control the degree of cross-linking and the morphology of the resulting polymer. mdpi.com
The presence of the bulky benzyl and propyl groups can impart increased flexibility and solubility to the polymer chains, potentially leading to materials with tailored mechanical properties, such as elastomers with specific tensile strengths and tear resistance. nih.gov Isocyanate-free synthetic routes to polyureas are an active area of research due to the toxicity of isocyanates. nih.govacs.org In such methods, compounds like N'-(phenylmethyl)-N,N-dipropyl-urea could potentially be utilized in transition-metal-catalyzed carbene insertion reactions into N-H bonds. nih.govacs.org
Table 1: Potential Impact of N'-(phenylmethyl)-N,N-dipropyl-urea on Polymer Properties
| Feature | Potential Effect on Polymer Properties |
|---|---|
| Bulky Substituents (Benzyl, Propyl) | Increased solubility, enhanced flexibility, potential for creating materials with tunable mechanical properties. |
| Single N-H Group | Controlled hydrogen bonding, potential for modifying cross-linking density. |
| Aromatic Ring (Benzyl Group) | Potential for π-π stacking interactions, influencing polymer morphology and thermal stability. |
Role in Responsive or Smart Materials
Smart materials, or responsive materials, are designed to change their properties in response to external stimuli such as temperature, pH, light, or chemical analytes. alliedacademies.org The urea functional group is known for its ability to form strong hydrogen bonds, a key interaction in the design of many stimuli-responsive systems. While N'-(phenylmethyl)-N,N-dipropyl-urea has a reduced capacity for hydrogen bonding compared to unsubstituted or disubstituted ureas, the remaining N-H bond can still participate in forming supramolecular assemblies that are sensitive to environmental changes. mdpi.com
For instance, the hydrogen bonds involving the urea moiety could be disrupted by changes in temperature or the presence of competitive hydrogen bonding solvents, leading to a change in the material's structure and properties. The benzyl group could also be functionalized to introduce photo-responsive or pH-sensitive moieties, further expanding the range of stimuli to which the material can respond. The development of biodegradable smart materials is of particular interest for applications such as wound healing, where materials with shape memory and self-healing properties are desirable. rsc.org
Precursors for Dendrimers and Macromolecular Architectures
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. nih.goveurekaselect.com Their synthesis can be achieved through divergent or convergent approaches. nih.govyoutube.com Urea derivatives have been used as core molecules in the synthesis of peptide dendrimers, where the urea unit influences the self-assembly and morphology of the final structure. nih.gov
N'-(phenylmethyl)-N,N-dipropyl-urea, with its multiple substitution points, could potentially serve as a core or a branching unit in the synthesis of dendrimers. The phenylmethyl group can be functionalized to introduce reactive sites for the attachment of dendritic wedges in a convergent synthesis approach. Alternatively, the propyl groups could be modified to allow for the stepwise growth of dendritic layers in a divergent synthesis. The unique geometry and steric hindrance provided by the substituents would likely influence the final shape and packing of the dendrimer, potentially leading to novel macromolecular architectures with specific applications in areas like catalysis or drug delivery. orientjchem.org
Catalysis and Organocatalysis
The electronic and structural features of N'-(phenylmethyl)-N,N-dipropyl-urea suggest its potential utility in the field of catalysis, both as an organocatalyst and as a ligand for transition metals.
Hydrogen Bond Donor Catalysis in Organic Synthesis
Urea and thiourea (B124793) derivatives are well-established as effective hydrogen bond donor catalysts in a variety of organic reactions. wikipedia.orgnih.gov They activate electrophiles by forming hydrogen bonds, thereby lowering the energy of the transition state. The catalytic activity of these molecules is influenced by the acidity of the N-H protons and their steric environment. mdpi.com
Although N'-(phenylmethyl)-N,N-dipropyl-urea possesses only one N-H proton, it can still function as a hydrogen bond donor. The presence of the electron-withdrawing phenylmethyl group could potentially increase the acidity of the remaining N-H proton, enhancing its catalytic activity. The bulky propyl groups would create a specific chiral pocket around the hydrogen-bonding site, which could be exploited in asymmetric catalysis to control the stereochemical outcome of a reaction. However, the trisubstituted nature of the urea might also lead to self-association, which can diminish catalytic performance. mdpi.commdpi.com The use of a Brønsted acid as a co-catalyst could potentially break up these aggregates and enhance catalytic efficiency. mdpi.com
Ligand Design for Transition Metal Catalysis
The nitrogen and oxygen atoms of the urea moiety in N'-(phenylmethyl)-N,N-dipropyl-urea can act as donor atoms for transition metals, making it a potential ligand in coordination chemistry and catalysis. mdpi.com The design of ligands is crucial for controlling the reactivity and selectivity of transition metal catalysts. nih.gov
Recent studies have shown that N-arylureas can serve as effective ligands for palladium-catalyzed reactions, outperforming traditional phosphine (B1218219) ligands in certain transformations. nih.gov These urea-based ligands are attractive due to their ease of synthesis, stability, and the ability to fine-tune their steric and electronic properties. nih.gov N'-(phenylmethyl)-N,N-dipropyl-urea could act as a monodentate or bidentate ligand, coordinating to a metal center through its nitrogen and/or oxygen atoms. The steric bulk of the benzyl and propyl groups would influence the coordination geometry around the metal center, which in turn would affect the catalyst's activity and selectivity. The development of catalysts for C-N bond formation and N-alkylation of amines with alcohols are areas where such ligands could find application. uno.edu
Table 2: Comparison of Urea Derivatives in Catalysis
| Compound/Class | Key Structural Feature | Role in Catalysis |
|---|---|---|
| Thioureas | Two N-H protons, more acidic than ureas. wikipedia.org | Hydrogen bond donor organocatalysis. wikipedia.org |
| N-Arylureas | N-H and aryl groups. | Ligands for transition metal (e.g., Palladium) catalysis. nih.gov |
| N'-(phenylmethyl)-N,N-dipropyl-urea (Predicted) | One N-H proton, bulky substituents. | Potential for both hydrogen bond donor catalysis and as a sterically demanding ligand for transition metals. |
Sensing and Analytical Chemistry
The inherent hydrogen-bonding capabilities of the urea moiety are central to its application in sensing and analytical chemistry. The two N-H protons of a urea group can act as hydrogen bond donors, enabling the molecule to recognize and bind to various electron-rich species.
Development of Chemical Sensors for Specific Analytes (e.g., Anions, Neutral Molecules)
The design of chemical sensors often relies on the principle of molecular recognition, where a host molecule selectively binds to a specific guest analyte. Urea derivatives have been extensively studied as receptors for anions due to the ability of the urea N-H groups to form strong hydrogen bonds with anionic species. The N'-(phenylmethyl)-N,N-dipropyl-urea molecule, with its single N-H proton, could potentially act as a sensor for anions. The binding affinity and selectivity would be influenced by the steric hindrance from the propyl groups and the electronic effects of the benzyl group.
In a study of a heteroditopic ion-pair receptor, two urea groups were utilized for anion complexation, demonstrating selectivity for various anions. nih.gov The binding constants (Kₐ) for this related receptor with different anions in DMSO-d₆ are presented in the table below, illustrating the potential for urea-based anion recognition.
| Analyte (as Tetrabutylammonium Salt) | Binding Constant (Kₐ, M⁻¹) |
| Benzoate (BzO⁻) | 2350 |
| Acetate (AcO⁻) | 1250 |
| Chloride (Cl⁻) | 260 |
| Nitrite (NO₂⁻) | 120 |
| Bromide (Br⁻) | <10 |
This data is for a related ion-pair receptor containing urea moieties and is presented to illustrate the anion binding potential of the urea functional group. nih.gov
The phenylmethyl group in N'-(phenylmethyl)-N,N-dipropyl-urea could also participate in π-π stacking interactions, potentially enabling the recognition of neutral aromatic molecules.
Integration into Fluorescent Probes for Environmental Monitoring
Fluorescent probes are powerful tools for detecting and quantifying trace amounts of pollutants in the environment. These probes typically consist of a fluorophore (a light-emitting unit) and a receptor (a recognition unit). The binding of an analyte to the receptor can cause a change in the fluorescence properties of the fluorophore, such as an increase or decrease in intensity, or a shift in the emission wavelength.
While there is no specific research on integrating N'-(phenylmethyl)-N,N-dipropyl-urea into fluorescent probes, the structural motifs are present in other known probes. For instance, a fluorescent probe for the peripheral benzodiazepine (B76468) receptor incorporated an N-benzyl group. nih.gov It is conceivable that the N'-(phenylmethyl)-N,N-dipropyl-urea moiety could be attached to a suitable fluorophore. Upon binding of a target analyte to the urea group, a conformational change could be induced, altering the photophysical properties of the attached fluorophore and thus signaling the presence of the analyte.
Adsorption and Separation Technologies
The ability of N'-(phenylmethyl)-N,N-dipropyl-urea to engage in specific intermolecular interactions suggests its potential use in adsorption and separation technologies. These technologies are crucial for purification processes in various industries.
For example, a study on an ion-pair receptor containing urea groups and an N-benzyl-aza-18-crown-6 moiety demonstrated its effectiveness in the liquid-liquid extraction of salts. nih.gov This process involves the selective transfer of a salt from an aqueous phase to an organic phase, facilitated by the receptor molecule. The urea groups bind the anion, while the crown ether binds the cation. This research highlights the potential of combining benzyl and urea functionalities for separation applications.
The table below shows the extraction efficiency of this related receptor for different salts from an aqueous solution into an organic phase (CDCl₃).
| Salt | Extraction Efficiency (%) |
| KCl | 45 |
| NH₄Cl | 38 |
| KOBz | 25 |
| KOAc | 20 |
| KBr | 15 |
| KNO₂ | 10 |
This data is for a related ion-pair receptor and illustrates the potential for using urea-containing compounds in separation processes. nih.gov
N'-(phenylmethyl)-N,N-dipropyl-urea could potentially be immobilized on a solid support, such as silica (B1680970) gel or a polymer resin, to create a stationary phase for chromatography. This functionalized material could then be used to selectively adsorb and separate target molecules from a mixture based on hydrogen bonding or other interactions with the urea derivative.
Applications in Advanced Chemical Reagents and Reaction Media
Beyond sensing and separation, N'-(phenylmethyl)-N,N-dipropyl-urea could find applications as a specialized chemical reagent or a component of reaction media.
The synthesis of N-benzyl-N'-acylureas, a class of compounds with a broad range of biological activities, has been reported through various synthetic routes. reading.ac.uk The synthesis of N'-(phenylmethyl)-N,N-dipropyl-urea itself would likely involve the reaction of benzyl isocyanate with dipropylamine (B117675) or a related synthetic strategy. The compound could then serve as a precursor or building block for the synthesis of more complex molecules.
Furthermore, related quaternary ammonium (B1175870) salts containing a benzyl group, such as N-Benzyl-N,N-diethylethanaminium iodide, are known to function as phase transfer catalysts. medchemexpress.com These catalysts facilitate the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). While N'-(phenylmethyl)-N,N-dipropyl-urea is not a quaternary salt, its structural components suggest that with modification, it could be a precursor to such catalysts.
Challenges and Future Research Directions in N Phenylmethyl N,n Dipropyl Urea Chemistry
Addressing Synthetic Efficiency and Sustainable Production
A primary challenge in the synthesis of N'-(phenylmethyl)-N,N-dipropyl-urea and its analogues lies in developing highly efficient and environmentally benign methodologies. Traditional synthesis often involves hazardous reagents like phosgene (B1210022) and isocyanates, prompting a shift towards greener alternatives. nih.govwikipedia.org Future research should focus on atom-economical and catalytic approaches that minimize waste and energy consumption.
Key Research Directions:
Catalyst-Free and Solvent-Free Synthesis: Investigating reactions that proceed under mild conditions without the need for catalysts or organic solvents is a significant goal. rsc.org For instance, the direct reaction of amines with carbon dioxide presents a promising green route to urea (B33335) derivatives. rsc.org
Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and precise control over reaction parameters. Developing flow-based syntheses for trisubstituted ureas could lead to more efficient and reproducible production.
Renewable Feedstocks: Exploring the use of renewable starting materials to construct the urea backbone and its substituents is crucial for long-term sustainability. This includes leveraging biomass-derived amines and carbonyl sources. ureaknowhow.com
Catalytic Carbonylation: Advancing catalytic systems, such as those based on palladium, for the direct carbonylation of amines with CO or CO2, offers a phosgene-free route to unsymmetrical ureas. oup.com
Table 1: Comparison of Synthetic Routes for Unsymmetrical Ureas
| Method | Advantages | Disadvantages | Sustainability Aspect |
| Phosgene-based | Well-established, versatile | Highly toxic reagent, corrosive byproducts | Poor |
| Isocyanate-based | High yields, predictable | Isocyanates can be hazardous | Moderate |
| Catalytic Carbonylation | Atom-economical, avoids toxic reagents | May require high pressures and temperatures | Good |
| CO2-based Synthesis | Utilizes a greenhouse gas, renewable C1 source | Often requires high energy input, catalyst development needed | Excellent |
| Amide-Amine Coupling | Metal-free, milder conditions | Can have limitations in substrate scope | Good |
Unveiling Novel Reactivity Patterns and Transformation Pathways
Understanding the inherent reactivity of the N'-(phenylmethyl)-N,N-dipropyl-urea scaffold is essential for unlocking its full potential. The interplay of the benzyl (B1604629) and dipropyl substituents on the urea nitrogen atoms can lead to unique chemical behaviors that are yet to be fully explored.
Key Research Directions:
Photocatalysis: The use of visible light to drive chemical transformations offers a sustainable approach to organic synthesis. acs.org Investigating the photocatalytic activation of the C-H bonds in the benzyl or propyl groups, or the N-H bond of the urea, could lead to novel functionalization strategies. For example, photocatalytic degradation pathways of phenylurea herbicides have been studied, revealing steps like N-demethylation and hydroxylation of the aromatic ring. researchgate.net
Redox-Active Directing Group: The urea moiety itself can act as a redox-active directing group in certain reactions, enabling site-selective functionalization. acs.org Exploring this potential in N'-(phenylmethyl)-N,N-dipropyl-urea could open doors to complex molecular architectures.
Catalytic Transformations: While ureas are often the final products, they can also serve as intermediates or catalysts. Research into the catalytic conversion of N'-(phenylmethyl)-N,N-dipropyl-urea into other valuable chemical entities is a promising area. For instance, trisubstituted ureas have been explored as organocatalysts in various organic reactions. researchgate.net
C-N Bond Activation: Developing methods for the selective activation and cleavage of the C-N bonds within the urea core could provide new synthetic disconnections and access to novel amine building blocks.
Advanced Characterization of Dynamic Processes and Excited States
The conformational flexibility and potential for intermolecular interactions in N'-(phenylmethyl)-N,N-dipropyl-urea give rise to complex dynamic processes. Furthermore, understanding its behavior upon electronic excitation is crucial for applications in photochemistry and materials science.
Key Research Directions:
Dynamic NMR Spectroscopy: Techniques like 2D Exchange Spectroscopy (EXSY) are powerful tools for studying dynamic processes such as restricted rotation around the C-N bonds and intermolecular exchange. libretexts.org Applying these methods to N'-(phenylmethyl)-N,N-dipropyl-urea can provide quantitative information on conformational dynamics. Zero-field NMR has also been shown to be a valuable technique for studying the complex spin systems and chemical exchange in urea. acs.orgnih.gov
Computational Modeling of Excited States: Quantum chemical calculations, such as time-dependent density functional theory (TD-DFT), can provide valuable insights into the electronic structure and properties of the excited states of urea derivatives. nyu.eduualberta.ca Such studies can predict absorption and emission spectra and elucidate the nature of electronic transitions, guiding the design of photoactive molecules. Recent advancements in using neural networks for excited state computations could also be applied. arxiv.org
Ultrafast Spectroscopy: Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, can directly probe the dynamics of excited states on the femtosecond to picosecond timescale, revealing pathways for energy dissipation and photochemical reactions.
Table 2: Spectroscopic and Computational Techniques for Urea Characterization
| Technique | Information Gained | Relevance to N'-(phenylmethyl)-N,N-dipropyl-urea |
| Dynamic NMR (e.g., EXSY) | Conformational exchange rates, rotational barriers | Understanding molecular flexibility and intermolecular interactions in solution. libretexts.org |
| Zero-Field NMR | J-coupling networks, chemical exchange | Probing the electronic structure and dynamics without a strong magnetic field. acs.orgnih.gov |
| TD-DFT Calculations | Excited state energies, transition properties | Predicting photophysical properties and guiding the design of photoactive materials. nyu.eduualberta.ca |
| Ultrafast Spectroscopy | Excited state lifetimes, relaxation pathways | Elucidating the mechanisms of photochemical reactions. |
Designing and Tuning Supramolecular Assembly for Specific Functions
The urea functional group is a well-known motif for directing supramolecular assembly through hydrogen bonding. The specific substitution pattern in N'-(phenylmethyl)-N,N-dipropyl-urea offers unique opportunities for designing novel self-assembling systems.
Key Research Directions:
Supramolecular Polymers: The directional hydrogen bonding capabilities of the urea group can be harnessed to form supramolecular polymers. rsc.orgrug.nl Investigating the self-assembly of N'-(phenylmethyl)-N,N-dipropyl-urea and its derivatives in various solvents could lead to the development of new materials with tunable properties. Bis-urea compounds, for instance, are known to form hydrogels through a combination of hydrophobic interactions and hydrogen bonding. tue.nl
Organogels and Hydrogels: By carefully balancing the hydrophobic (phenyl, propyl) and hydrophilic (urea) components, it may be possible to design derivatives of N'-(phenylmethyl)-N,N-dipropyl-urea that act as gelators for organic solvents or water.
Anion Recognition and Sensing: The N-H proton of the urea can act as a hydrogen bond donor for anion recognition. Functionalizing the phenyl ring with signaling units could lead to the development of chemosensors for specific anions.
Co-crystallization and Crystal Engineering: Exploring the co-crystallization of N'-(phenylmethyl)-N,N-dipropyl-urea with other molecules can lead to the formation of new crystalline materials with desired solid-state properties.
Expanding Non-Clinical Application Domains and Interdisciplinary Research
While urea derivatives are prominent in medicinal chemistry, exploring the non-clinical applications of N'-(phenylmethyl)-N,N-dipropyl-urea can open up new interdisciplinary research areas. nih.gov
Key Research Directions:
Organocatalysis: The hydrogen-bonding capabilities of the urea moiety make it an effective scaffold for organocatalysts. researchgate.net Investigating the catalytic activity of chiral derivatives of N'-(phenylmethyl)-N,N-dipropyl-urea in asymmetric synthesis is a promising avenue. The self-association of urea catalysts can be a drawback, and understanding how to modulate this through additives is an active area of research. mdpi.com
Materials Science: Incorporating the N'-(phenylmethyl)-N,N-dipropyl-urea motif into polymers could impart specific properties such as improved thermal stability, altered solubility, or the ability to form self-healing materials through reversible hydrogen bonding.
Agrochemicals: Substituted ureas have a long history of use as herbicides. While focusing on non-clinical applications, the design of new urea derivatives with potential applications in agriculture, such as plant growth regulators or targeted pesticides with improved environmental profiles, remains a relevant area of interdisciplinary research.
Corrosion Inhibition: The nitrogen and oxygen atoms in the urea structure can coordinate with metal surfaces, suggesting potential applications as corrosion inhibitors for various metals and alloys.
Integration of Machine Learning and AI in Predicting Properties and Designing Derivatives
The vast chemical space of possible N'-(phenylmethyl)-N,N-dipropyl-urea derivatives presents a significant challenge for traditional experimental screening. Machine learning (ML) and artificial intelligence (AI) offer powerful tools to accelerate the discovery and optimization of new molecules with desired properties.
Key Research Directions:
Quantitative Structure-Activity Relationship (QSAR) Models: Developing QSAR models can establish mathematical relationships between the chemical structure of urea derivatives and their properties, such as catalytic activity or material performance. researchgate.netnih.gov This allows for the virtual screening of large libraries of compounds.
Predictive Models for Reactivity: AI algorithms can be trained on existing reaction data to predict the outcomes of new chemical reactions, including yields and side products. youtube.com This can significantly reduce the experimental effort required to optimize synthetic routes for N'-(phenylmethyl)-N,N-dipropyl-urea derivatives.
De Novo Molecular Design: Generative AI models can be used to design novel urea derivatives with specific target properties. These models can learn the underlying patterns in chemical data and propose new structures that are likely to be active or have the desired characteristics.
Automated Synthesis and High-Throughput Screening: Integrating AI-driven design with automated synthesis platforms and high-throughput screening can create a closed-loop discovery cycle, dramatically accelerating the pace of research and development in this area.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
